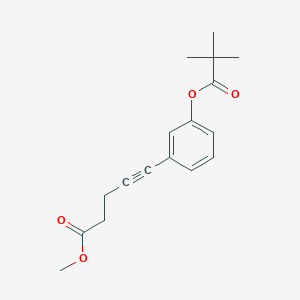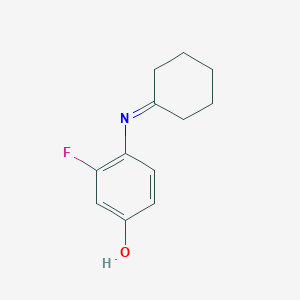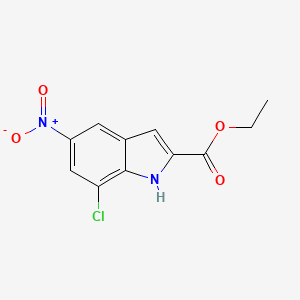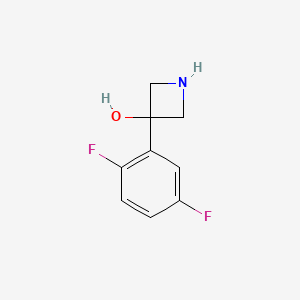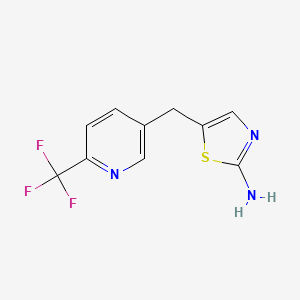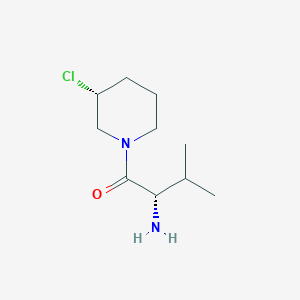
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a unique structure with both amino and chloro substituents, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one typically involves multi-step organic reactions. One common approach is to start with a suitable piperidine derivative, which undergoes chlorination to introduce the chloro substituent. This intermediate is then reacted with a chiral amine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a piperidine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield imines or nitriles, while reduction can produce piperidine derivatives
Applications De Recherche Scientifique
(S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro substituent can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one include:
- (S)-2-Amino-1-(®-3-hydroxy-piperidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-(®-3-methyl-piperidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-(®-3-fluoro-piperidin-1-yl)-3-methyl-butan-1-one
Uniqueness
The uniqueness of (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H19ClN2O |
|---|---|
Poids moléculaire |
218.72 g/mol |
Nom IUPAC |
(2S)-2-amino-1-[(3R)-3-chloropiperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8-,9+/m1/s1 |
Clé InChI |
NZXBSQVIGCLLFD-BDAKNGLRSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)Cl)N |
SMILES canonique |
CC(C)C(C(=O)N1CCCC(C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


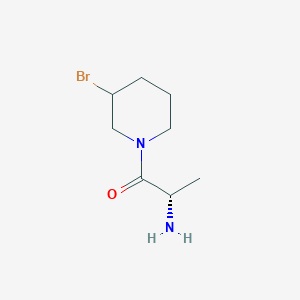


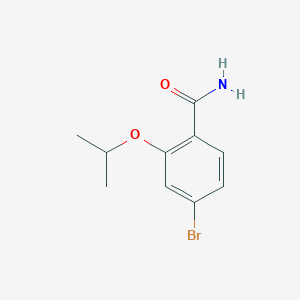
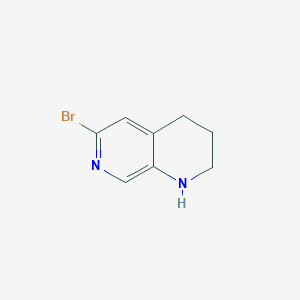

![(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11755753.png)
![8-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11755759.png)

